![molecular formula C24H34O2 B15161746 2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] CAS No. 868156-24-5](/img/structure/B15161746.png)
2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is a chemical compound with the molecular formula C18H22O2 . It is known for its unique structure, which includes two phenolic groups connected by a central 2-methylpropane-1,1-diyl bridge. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] typically involves the reaction of 4-methyl-6-(propan-2-yl)phenol with 2-methylpropane-1,1-diyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Isobutylidene-bis(4,6-dimethylphenol): Similar structure but with different substituents on the phenolic rings.
4,4’-(propane-2,2-diyl)diphenol: Another compound with a similar central bridge but different phenolic substituents.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is unique due to its specific substituents on the phenolic rings, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
868156-24-5 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-[1-(2-hydroxy-5-methyl-3-propan-2-ylphenyl)-2-methylpropyl]-4-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)18-9-16(7)11-20(23(18)25)22(15(5)6)21-12-17(8)10-19(14(3)4)24(21)26/h9-15,22,25-26H,1-8H3 |
Clé InChI |
JEGISYJFFDDYKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C)C(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


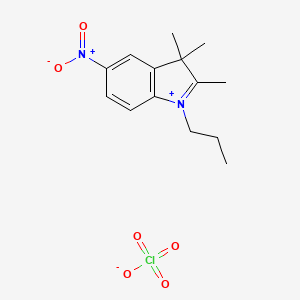


![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
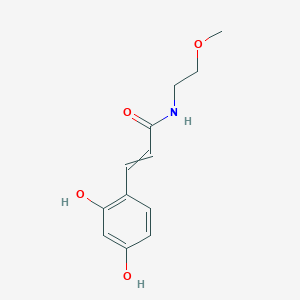
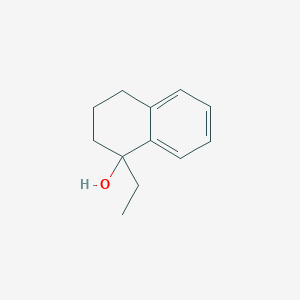
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
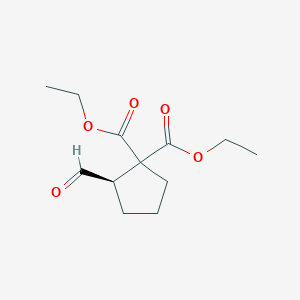
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
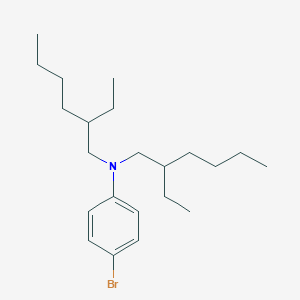
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
